molecular formula C13H16N2O4 B13539028 3-(6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)acrylic acid

3-(6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)acrylic acid

Cat. No.: B13539028
M. Wt: 264.28 g/mol
InChI Key: BTXZEUDRVRYVDI-FNORWQNLSA-N
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Description

3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a pyridine ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid typically involves the protection of the amino group on the pyridine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The protected amino group is then coupled with a prop-2-enoic acid derivative under suitable reaction conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds . This method allows for efficient and scalable synthesis, which is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in substitution reactions, where the Boc group can be replaced with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free amine after Boc deprotection, oxidized derivatives, and substituted products depending on the nucleophile used.

Scientific Research Applications

3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid involves the interaction of its functional groups with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The pyridine ring and prop-2-enoic acid moiety provide additional sites for interaction with biological molecules, enabling the compound to modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid is unique due to its specific combination of functional groups, which allows for versatile applications in organic synthesis, chemical biology, and drug development. Its ability to undergo various chemical reactions and its role in the synthesis of bifunctional molecules make it a valuable compound in scientific research.

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

(E)-3-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]prop-2-enoic acid

InChI

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-10-6-4-9(8-14-10)5-7-11(16)17/h4-8H,1-3H3,(H,16,17)(H,14,15,18)/b7-5+

InChI Key

BTXZEUDRVRYVDI-FNORWQNLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)/C=C/C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)C=CC(=O)O

Origin of Product

United States

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